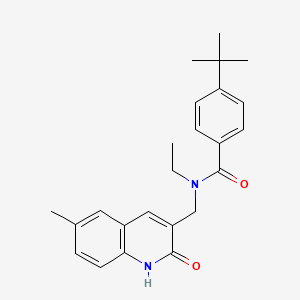
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and neuroprotective effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its high potency and selectivity. It has been shown to exhibit anti-cancer and neuroprotective effects at relatively low concentrations. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One direction is to investigate its potential use in combination with other anti-cancer or neuroprotective agents. Another direction is to explore its use in other disease models, such as Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been achieved using several methods. One of the most common methods involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with tert-butylamine to form the corresponding imine. This imine is then reacted with N-ethylbenzamide in the presence of a reducing agent to produce the final product.
Applications De Recherche Scientifique
Research on 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has shown its potential use in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases. Research has shown that this compound can protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
4-tert-butyl-N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-6-26(23(28)17-8-10-20(11-9-17)24(3,4)5)15-19-14-18-13-16(2)7-12-21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCQILZWLYGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

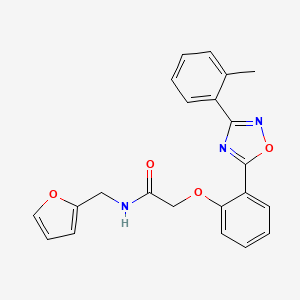

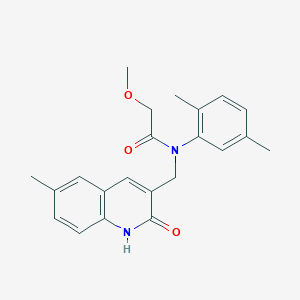
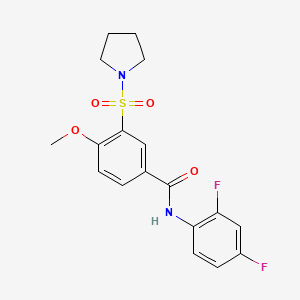
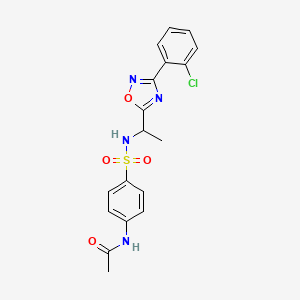
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)





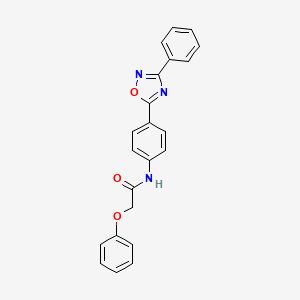

![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)